(3-Ethoxy-4-methylisoxazol-5-yl)methanol
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Overview
Description
5-Isoxazolemethanol, 3-ethoxy-4-methyl- is a chemical compound with the molecular formula C7H11NO3. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .
Industrial Production Methods
Industrial production of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal catalysts such as AuCl3 and CuCl is common in industrial settings due to their efficiency and reliability .
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolemethanol, 3-ethoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into different functionalized isoxazoles.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include CuCl and other metal catalysts.
Reduction: Reducing agents such as hydrazine hydrate are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, oximes, and other functionalized derivatives .
Scientific Research Applications
5-Isoxazolemethanol, 3-ethoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities and is studied for its potential therapeutic effects.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-isoxazolemethanol
- 5-Phenylisoxazole-3-carboxylate
- 3,4,5-Trisubstituted isoxazoles
Uniqueness
5-Isoxazolemethanol, 3-ethoxy-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazoles, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
(3-ethoxy-4-methyl-1,2-oxazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7-5(2)6(4-9)11-8-7/h9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUHZMMTVNTBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(=C1C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441656 |
Source
|
Record name | 5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166180-69-4 |
Source
|
Record name | 5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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